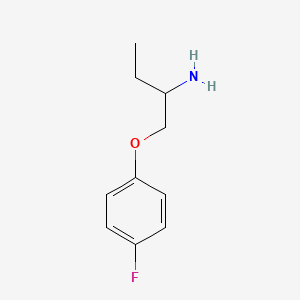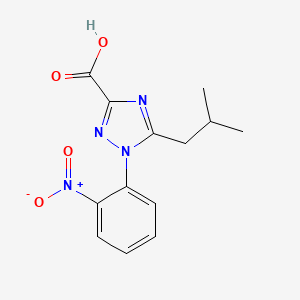
5-(2-Methylpropyl)-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methylpropyl)-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 5-(2-Methylpropyl)-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole ring, followed by the introduction of the nitrophenyl and methylpropyl groups. Common reagents used in these reactions include hydrazines, nitriles, and carboxylic acids. The reaction conditions may vary, but they generally involve heating under reflux and the use of catalysts to facilitate the formation of the desired product.
Chemical Reactions Analysis
5-(2-Methylpropyl)-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.
Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions, where substituents like halogens or alkyl groups are introduced using reagents like halogens or alkyl halides.
Scientific Research Applications
5-(2-Methylpropyl)-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s triazole ring is known for its antifungal and antibacterial properties, making it a candidate for developing new antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and inflammatory diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2-Methylpropyl)-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to antimicrobial or anti-inflammatory effects. The nitrophenyl group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
5-(2-Methylpropyl)-1-(2-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid can be compared with other triazole derivatives, such as:
1,2,4-Triazole-3-carboxylic acid: Lacks the nitrophenyl and methylpropyl groups, resulting in different chemical and biological properties.
5-Phenyl-1H-1,2,4-triazole-3-carboxylic acid: Contains a phenyl group instead of a nitrophenyl group, which may affect its reactivity and applications.
5-(2-Methylpropyl)-1H-1,2,4-triazole-3-carboxylic acid:
Properties
Molecular Formula |
C13H14N4O4 |
|---|---|
Molecular Weight |
290.27 g/mol |
IUPAC Name |
5-(2-methylpropyl)-1-(2-nitrophenyl)-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C13H14N4O4/c1-8(2)7-11-14-12(13(18)19)15-16(11)9-5-3-4-6-10(9)17(20)21/h3-6,8H,7H2,1-2H3,(H,18,19) |
InChI Key |
QTFJZXFFEUIGNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC(=NN1C2=CC=CC=C2[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 2-(butan-2-yl)-3-(hydroxymethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B15258454.png)
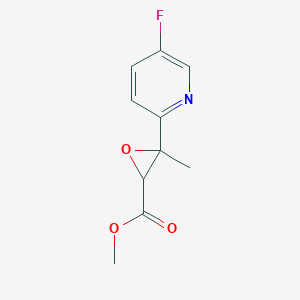
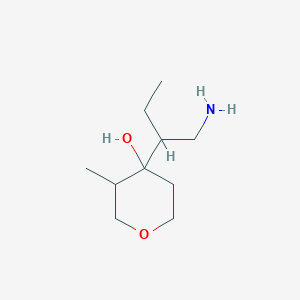
![1-[(Benzyloxy)carbonyl]-5-[methyl(propan-2-yl)amino]piperidine-3-carboxylic acid](/img/structure/B15258466.png)


![7-(Cyclopentanesulfonyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B15258485.png)
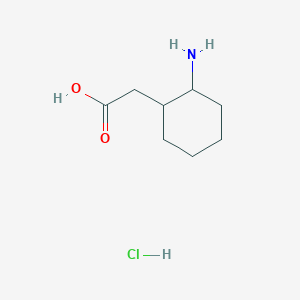

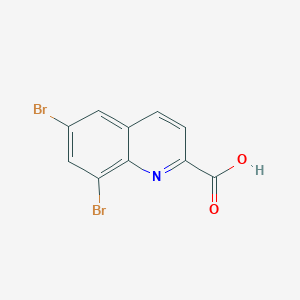

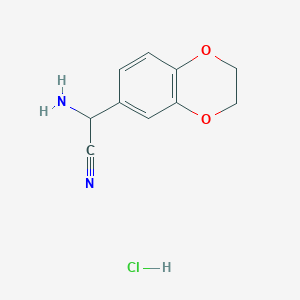
methanol](/img/structure/B15258549.png)
